3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione
Description
3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 3,4-dichlorophenyl group at position 1 and a 2-aminoethylsulfanyl substituent at position 3. The pyrrolidine-2,5-dione (succinimide) core is a well-studied scaffold in medicinal chemistry, often associated with anticonvulsant and neuroactive properties . The 3,4-dichlorophenyl moiety introduces strong electron-withdrawing effects and increased lipophilicity, which may enhance blood-brain barrier permeability compared to analogs with smaller substituents like fluorine or methoxy groups .
Properties
Molecular Formula |
C12H12Cl2N2O2S |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)16-11(17)6-10(12(16)18)19-4-3-15/h1-2,5,10H,3-4,6,15H2 |
InChI Key |
KQJLDXLDKFKFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by functionalization with the 3,4-dichlorophenyl and 2-aminoethylsulfanyl groups . One common synthetic route includes:
Ring Construction: Starting from cyclic or acyclic precursors, the pyrrolidine-2,5-dione ring is formed through cyclization reactions.
Functionalization: The preformed pyrrolidine-2,5-dione ring is then functionalized with the 3,4-dichlorophenyl group and the 2-aminoethylsulfanyl group under specific reaction conditions.
Chemical Reactions Analysis
3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.
Scientific Research Applications
3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among pyrrolidine-2,5-dione derivatives include:
- 4-Fluorophenyl (C12H13FN2O2S, MW 268.31): Smaller, electronegative substituent; may reduce steric hindrance but decrease lipid solubility compared to dichlorophenyl .
- Side chain variations: 2-Aminoethylsulfanyl (target compound): Combines sulfur’s nucleophilicity with amino group reactivity; may facilitate covalent binding or hydrogen-bond interactions . Thiophene-morpholinopropyl (e.g., compound 4 in ): Incorporates a heterocyclic thiophene ring and morpholine, enhancing interactions with ion channels but increasing molecular complexity . Long-chain sulfanylundecanoyl (): Hydrophobic chain may improve lipid bilayer integration but reduce solubility .
Pharmacological Activity
- Anticonvulsant Activity: Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride) demonstrated an ED50 of 32.7 mg/kg in rodent models, surpassing reference drugs valproic acid (VPA) and ethosuximide (ETX). This activity was linked to balanced inhibition of neuronal voltage-sensitive sodium (IC50 = 231 µM) and L-type calcium channels (IC50 = 178 µM) . The target compound’s dichlorophenyl group may further enhance sodium channel blockade due to increased lipophilicity.
- Antinociceptive Effects: Analogs with thiophene substituents (e.g., compound 3, 6, 9) showed moderate TRPV1 receptor affinity, suggesting a mechanism for pain relief. The dichlorophenyl group’s bulk may sterically hinder TRPV1 binding compared to smaller substituents .
- Hepatotoxicity : Pyrrolidine-2,5-dione derivatives with electron-withdrawing groups (e.g., chlorine) may exhibit higher metabolic stability but require toxicity profiling to assess liver enzyme interactions .
Physicochemical Properties
Research Findings and Implications
- Ion Channel Modulation : The 3,4-dichlorophenyl group’s electron-withdrawing nature may enhance sodium channel blockade compared to fluorine or methoxy analogs, though this requires experimental validation .
- Synthetic Flexibility : The succinimide core allows diverse substitutions, enabling optimization of pharmacokinetic properties (e.g., replacing chlorine with methoxy to improve solubility) .
- Unresolved Questions: The target compound’s affinity for GABA transporters or TRPV1 receptors remains unexplored. Comparative studies with fluorophenyl and morpholinopropyl analogs are needed to elucidate structure-activity relationships.
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